molecular formula C8H11N3O B15160640 3-[2-(1H-Imidazol-1-yl)ethoxy]propanenitrile CAS No. 798571-58-1

3-[2-(1H-Imidazol-1-yl)ethoxy]propanenitrile

Cat. No.: B15160640
CAS No.: 798571-58-1
M. Wt: 165.19 g/mol
InChI Key: BVQRKSJUNKAYTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[2-(1H-Imidazol-1-yl)ethoxy]propanenitrile is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety with three carbon atoms, two nitrogen atoms, and two double bonds. Imidazole derivatives are known for their broad range of chemical and biological properties, making them important in the development of new drugs and other applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(1H-Imidazol-1-yl)ethoxy]propanenitrile typically involves the reaction of imidazole with an appropriate alkylating agent. One common method is the reaction of imidazole with 3-chloropropanenitrile in the presence of a base such as potassium carbonate. The reaction is carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

3-[2-(1H-Imidazol-1-yl)ethoxy]propanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[2-(1H-Imidazol-1-yl)ethoxy]propanenitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[2-(1H-Imidazol-1-yl)ethoxy]propanenitrile involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-(1H-Imidazol-1-yl)ethoxy]propanenitrile is unique due to the presence of the ethoxy and nitrile groups, which can impart different chemical and biological properties compared to other imidazole derivatives. These functional groups can influence the compound’s reactivity, solubility, and ability to interact with biological targets .

Properties

CAS No.

798571-58-1

Molecular Formula

C8H11N3O

Molecular Weight

165.19 g/mol

IUPAC Name

3-(2-imidazol-1-ylethoxy)propanenitrile

InChI

InChI=1S/C8H11N3O/c9-2-1-6-12-7-5-11-4-3-10-8-11/h3-4,8H,1,5-7H2

InChI Key

BVQRKSJUNKAYTP-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=N1)CCOCCC#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.